molecular formula C17H22N2O2S B15337698 4-Boc-1-(6-benzothienyl)piperazine

4-Boc-1-(6-benzothienyl)piperazine

Cat. No.: B15337698
M. Wt: 318.4 g/mol
InChI Key: XUFIOCRUMYAVCK-UHFFFAOYSA-N
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Description

4-Boc-1-(6-benzothienyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzothienyl group and protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1-(6-benzothienyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes to enhance yield, purity, and cost-effectiveness. These methods often include solvent-free reactions and the use of environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Boc-1-(6-benzothienyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Boc-1-(6-benzothienyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothienyl group may enhance the compound’s binding affinity to these targets, while the Boc protection ensures stability during synthetic processes .

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(1-benzothiophen-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-5-4-13-6-11-22-15(13)12-14/h4-6,11-12H,7-10H2,1-3H3

InChI Key

XUFIOCRUMYAVCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CS3

Origin of Product

United States

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